molecular formula C5H11NO4Si B1603841 Silane, (isocyanatomethyl)trimethoxy- CAS No. 78450-75-6

Silane, (isocyanatomethyl)trimethoxy-

Cat. No.: B1603841
CAS No.: 78450-75-6
M. Wt: 177.23 g/mol
InChI Key: QRFPECUQGPJPMV-UHFFFAOYSA-N
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Description

“Silane, (isocyanatomethyl)trimethoxy-” is a colorless, transparent liquid silane with isocyanate-based functional groups . It is used as a crosslinker and tackifier in adhesives and sealants .


Synthesis Analysis

While specific synthesis methods for “Silane, (isocyanatomethyl)trimethoxy-” were not found, similar compounds such as (3- (tert-butylperoxy)propyl)trimethoxysilane have been synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .


Chemical Reactions Analysis

Trimethoxysilane, a similar compound, is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Mechanism of Action

Trimethoxysilane, a compound similar to “Silane, (isocyanatomethyl)trimethoxy-”, contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. This allows it to be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Safety and Hazards

While specific safety and hazards information for “Silane, (isocyanatomethyl)trimethoxy-” was not found, similar compounds like trimethoxysilane are known to be highly flammable and can cause skin irritation and serious eye damage .

Properties

IUPAC Name

isocyanatomethyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4Si/c1-8-11(9-2,10-3)5-6-4-7/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFPECUQGPJPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CN=C=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621129
Record name (Isocyanatomethyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78450-75-6
Record name (Isocyanatomethyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isocyanatomethyl)(trimethoxy) silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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